molecular formula C21H26N2O B5373233 N-phenyl-1-(2,4,5-trimethylbenzoyl)-3-piperidinamine

N-phenyl-1-(2,4,5-trimethylbenzoyl)-3-piperidinamine

Cat. No. B5373233
M. Wt: 322.4 g/mol
InChI Key: LRWAUYYLAMUAJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-phenyl-1-(2,4,5-trimethylbenzoyl)-3-piperidinamine, also known as TAP or TAPC, is a compound that has gained significant attention in the field of scientific research due to its unique properties. TAPC is a fluorescent dye that is commonly used as a probe for biological imaging and sensing applications.

Mechanism of Action

The mechanism of action of N-phenyl-1-(2,4,5-trimethylbenzoyl)-3-piperidinamineC involves the interaction of the fluorescent dye with the target molecule. N-phenyl-1-(2,4,5-trimethylbenzoyl)-3-piperidinamineC is excited by light of a specific wavelength, which causes it to emit light at a longer wavelength. The intensity of the emitted light is proportional to the concentration of the target molecule in the sample.
Biochemical and Physiological Effects
N-phenyl-1-(2,4,5-trimethylbenzoyl)-3-piperidinamineC has been shown to have minimal biochemical and physiological effects on biological systems. It does not interact with DNA or RNA and has no toxic effects on cells at concentrations commonly used in experiments.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-phenyl-1-(2,4,5-trimethylbenzoyl)-3-piperidinamineC is its high sensitivity and specificity for detecting target molecules in biological systems. It is also easy to use and can be applied to a wide range of biological samples. However, N-phenyl-1-(2,4,5-trimethylbenzoyl)-3-piperidinamineC has some limitations, such as its limited photostability and susceptibility to photobleaching.

Future Directions

In the future, N-phenyl-1-(2,4,5-trimethylbenzoyl)-3-piperidinamineC could be further developed to improve its photostability and reduce its susceptibility to photobleaching. It could also be used in combination with other fluorescent probes to study complex biological systems. Additionally, N-phenyl-1-(2,4,5-trimethylbenzoyl)-3-piperidinamineC could be used in the development of new diagnostic tools for detecting diseases such as cancer and Alzheimer's disease.
Conclusion
In conclusion, N-phenyl-1-(2,4,5-trimethylbenzoyl)-3-piperidinamine, or N-phenyl-1-(2,4,5-trimethylbenzoyl)-3-piperidinamineC, is a fluorescent dye that has gained significant attention in the field of scientific research due to its unique properties. N-phenyl-1-(2,4,5-trimethylbenzoyl)-3-piperidinamineC has been widely used as a probe for biological imaging and sensing applications and has minimal biochemical and physiological effects on biological systems. While N-phenyl-1-(2,4,5-trimethylbenzoyl)-3-piperidinamineC has some limitations, it has the potential to be further developed and used in a wide range of scientific research applications.

Synthesis Methods

The synthesis of N-phenyl-1-(2,4,5-trimethylbenzoyl)-3-piperidinamineC involves the reaction of 2,4,5-trimethylbenzoyl chloride with N-phenyl-3-piperidinamine in the presence of a base such as triethylamine. The resulting product is a yellow crystalline powder that is highly soluble in organic solvents such as chloroform and dichloromethane.

Scientific Research Applications

N-phenyl-1-(2,4,5-trimethylbenzoyl)-3-piperidinamineC has been widely used in the field of scientific research as a fluorescent probe for biological imaging and sensing applications. It has been used to detect the presence of specific molecules in biological systems such as DNA, RNA, and proteins. N-phenyl-1-(2,4,5-trimethylbenzoyl)-3-piperidinamineC has also been used to study the dynamics of biological processes such as cell signaling and gene expression.

properties

IUPAC Name

(3-anilinopiperidin-1-yl)-(2,4,5-trimethylphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O/c1-15-12-17(3)20(13-16(15)2)21(24)23-11-7-10-19(14-23)22-18-8-5-4-6-9-18/h4-6,8-9,12-13,19,22H,7,10-11,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRWAUYYLAMUAJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)C(=O)N2CCCC(C2)NC3=CC=CC=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.